molecular formula C15H20N4O B6430444 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2197734-62-4

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

Cat. No.: B6430444
CAS No.: 2197734-62-4
M. Wt: 272.35 g/mol
InChI Key: JNMNNLNFRKACBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.16371127 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) . This protein plays a significant role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

The compound interacts with the σ2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .

Biochemical Pathways

The σ2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of this compound with this receptor can influence various biochemical pathways, potentially affecting the function of these organelles and the diseases associated with them .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . .

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. It has been suggested that σ2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .

Properties

IUPAC Name

cyclopropyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-4-14(17-9-16-10)18-5-12-7-19(8-13(12)6-18)15(20)11-2-3-11/h4,9,11-13H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMNNLNFRKACBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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